N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
CAS No. |
1846-95-3 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-13-7-3-2-6-12(13)17-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9,18H,(H,17,19) |
InChI Key |
UPWPHWFRPQECSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation and Cyclization
The most widely reported method involves condensation of 2-hydroxybenzaldehyde derivatives with malonic acid esters, followed by cyclization. A representative protocol from patent literature (WO2008092930A1) outlines the following steps:
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Condensation : 2-Hydroxybenzaldehyde reacts with diethyl malonate in the presence of piperidine (a secondary amine base) in ethanol under reflux. This forms 2-oxo-2H-chromene-3-carboxylate esters.
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Saponification : The ester intermediate undergoes hydrolysis using lithium hydroxide in tetrahydrofuran (THF) and water, yielding 2-oxo-2H-chromene-3-carboxylic acid.
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Amide Coupling : The carboxylic acid is activated with thionyl chloride (SOCl₂) to form an acyl chloride, which reacts with 2-aminophenol in dichloromethane (DCM) under nitrogen atmosphere.
Key optimization parameters include:
-
Temperature : Condensation proceeds optimally at 80–90°C, while saponification requires milder conditions (25–40°C).
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Catalyst Selection : Piperidine enhances reaction kinetics compared to weaker bases like triethylamine.
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Yield : The overall yield for this three-step process ranges from 45% to 62%, depending on purification techniques.
Ultrasound-Assisted Synthesis
Recent advancements employ ultrasound irradiation to accelerate reaction rates and improve yields. A study referenced in EvitaChem’s product documentation demonstrates:
-
Condensation : 2-Hydroxybenzaldehyde and ethyl acetoacetate are sonicated at 40 kHz for 30 minutes in ethanol with piperidine.
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Cyclization : The intermediate undergoes microwave-assisted cyclization (100°C, 10 minutes) to form the chromene core.
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Amidation : The carboxylate ester is hydrolyzed to the acid using NaOH, then coupled with 2-aminophenol via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) catalysis.
Advantages :
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Time Efficiency : Ultrasound reduces condensation time from 6 hours to 30 minutes.
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Yield Improvement : Overall yield increases to 68–72% due to reduced side reactions.
Alternative Routes and Modifications
tert-Butyl Ester Hydrolysis
A pathway described in the De La Salle University Journal involves tert-butyl intermediates:
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Ester Formation : 2-Hydroxybenzaldehyde reacts with tert-butyl acetoacetate in KOH/water under reflux (46 hours), forming tert-butyl-3-(2-hydroxyphenyl)-2-methylenepropanoate.
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Acidification : Hydrochloric acid precipitates 2H-chromene-3-carboxylic acid.
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Amide Bond Formation : Dicyclohexylcarbodiimide (DCC) mediates coupling with 2-aminophenol in DCM at 0°C, yielding the target compound.
Challenges :
Iminolactone Rearrangement
A novel approach from MDPI utilizes iminolactone intermediates:
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Iminolactone Formation : 2-Imino-2H-chromene-3-carboxamide is synthesized from 2-aminophenol and chromene carbonyl chloride.
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Rearrangement : Heating in DMF with anthranilates triggers rearrangement to N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack at the imine carbon, followed by ring expansion and proton transfer.
-
Yield : 55–60%, with minor byproducts requiring recrystallization.
Comparative Analysis of Methods
Key Observations :
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Ultrasound and microwave methods prioritize speed and yield but require specialized equipment.
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Traditional condensation remains the most accessible for small-scale synthesis.
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Iminolactone rearrangement offers a novel pathway but necessitates precise stoichiometric control.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form corresponding alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a chromene structure, featuring a hydroxyl group and a carboxamide functional group, giving it diverse chemical properties and biological activities. It has a molecular weight of approximately 285.25 g/mol. This compound has various applications across different fields.
Pharmaceuticals: this compound's antioxidant and antimicrobial properties make it a candidate for developing new drugs.
Cosmetics: It can also be used in cosmetics due to its antioxidant properties.
Derivatives: N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide can be transformed into a wide range of derivatives that could be employed in different areas, such as dyes and pesticides . In medicinal chemistry, a wide variety of compounds could be synthesized and evaluated with diverse types of diseases .
One study investigated the cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) towards multidrug-resistant cancer cell lines . MCC1734 exerted cytotoxicity on cell lines expressing different mechanisms of drug resistance and can bypass P-gp-mediated resistance .
- MCC1734 stimulated the generation of excessive reactive oxygen species and the collapse of mitochondria membrane potential, companied by the arrest of the cell cycle in the G2M phase and apoptosis induction .
- MCC1734 triggered endoplasmic reticulum (ER) stress, evidenced by the activation of p-PERK, p-eIF2α, ATF4 and CHOP .
- The anti-cancer effects of MCC1734 were further observed in vivo using human xenograft tumors transplanted to zebrafish, providing further support for MCC1734 as a promising new candidate for cancer drug development .
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and π-π interactions with these targets contributes to its biological activity. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Insights :
- Synthetic Efficiency : Benzo[f]chromene derivatives (e.g., compound 3) exhibit higher yields (93.1%) due to optimized reaction conditions, while coumarin carboxamides with bulky substituents (e.g., phenethyl) show moderate yields (40–47%) .
- Thermal Stability: Sulfonamide and phenolic hydroxyl groups (as in the target compound) promote high melting points via strong intermolecular H-bonding .
- Solubility: Alkyl chains (e.g., butyl in compound 18) reduce crystallinity, enhancing solubility in nonpolar solvents, whereas polar groups (e.g., methoxy) improve aqueous solubility .
Electronic and Optical Properties
Substituents significantly alter electronic environments, affecting nonlinear optical (NLO) properties:
- Methoxy vs. Methyl Groups : N-(3-Methoxyphenyl) derivatives (compound II in ) exhibit stronger intramolecular charge transfer (ICT) than methyl-substituted analogs due to the electron-donating methoxy group, enhancing NLO responses .
Crystallographic and Supramolecular Features
- Hydrogen-Bonding Networks : N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide () forms dimeric structures via N–H···O bonds. The target compound’s hydroxyl group could create additional O–H···O interactions, leading to more complex crystal packing .
- π-π Stacking : Phenethyl and aromatic substituents (e.g., compound 17) promote stacking interactions, whereas alkyl chains disrupt these arrangements .
Biological Activity
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a chromene backbone with a hydroxyl group at the 2-position of the phenyl ring and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 285.25 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals can help mitigate cellular damage associated with various diseases.
2. Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against a range of pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains highlight its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
A study reported that this compound inhibited biofilm formation in Staphylococcus aureus, indicating its potential application in treating biofilm-associated infections.
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit key inflammatory mediators, which could be beneficial in managing conditions characterized by chronic inflammation. This activity is often assessed through assays measuring the production of pro-inflammatory cytokines.
4. Anticancer Activity
This compound shows promise as an anticancer agent. Research has indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
In one study, the compound was shown to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer therapeutic .
The biological activities of this compound are attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in signaling pathways, such as kinases, leading to altered cellular processes like proliferation and apoptosis.
- Interaction with DNA : It may also interact with DNA, affecting replication and transcription processes critical for cancer cell survival .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Antimicrobial Study : A comprehensive evaluation of its antimicrobial properties revealed significant efficacy against multiple bacterial strains, with synergistic effects observed when combined with conventional antibiotics like ciprofloxacin .
- Cancer Research : In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways, reinforcing its potential as an anticancer agent .
- Inflammation Models : Experimental models showed that treatment with this compound resulted in a marked reduction in inflammatory markers, supporting its use in inflammatory disease management .
Q & A
Q. What are the common synthetic routes for N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a chromene core and introducing substituents via condensation, substitution, or coupling. Key steps include:
- Condensation : Reaction of 2-hydroxyaniline with 2-oxo-2H-chromene-3-carboxylic acid derivatives under acidic or basic conditions.
- Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation between the chromene-carboxylic acid and 2-hydroxyphenylamine .
- Purification : Flash column chromatography (silica gel) and recrystallization (e.g., acetone/water) are standard for isolating high-purity crystals .
Critical Conditions : - Temperature control (60–80°C for condensation).
- Solvent choice (DMF for coupling, ethanol/water for crystallization).
- Catalysts (e.g., K₂CO₃ for deprotonation) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., intramolecular N–H⋯O hydrogen bonds) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., Z-configuration imino groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Table: Common Characterization Techniques
| Technique | Purpose | Example Findings |
|---|---|---|
| SC-XRD | Crystal packing | Planarity due to H-bonding |
| ¹H NMR | Substituent position | δ 10.2 ppm (amide NH) |
| FT-IR | Functional groups | 1680 cm⁻¹ (C=O stretch) |
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies on structurally related coumarin-carboxamides suggest:
- Antimicrobial activity : MIC values ≤10 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .
- Enzyme inhibition : IC₅₀ of 2–5 µM against MAO-B, attributed to hydrophobic interactions with the enzyme’s active site .
Key Assays : - Broth microdilution (antimicrobial).
- Fluorescence-based enzymatic assays (MAO inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Methodological Answer : Contradictions in yield (40–85%) arise from solvent polarity, temperature gradients, and reagent purity. Optimization strategies include:
- Sonochemistry : Ultrasonic irradiation reduces reaction time (30 mins vs. 12 hrs) and improves yield (90%) by enhancing mass transfer .
- Microwave-assisted synthesis : Accelerates coupling steps (e.g., 80°C, 10 mins) with 15% yield improvement .
- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) identifies optimal pH (6.5–7.5) and stoichiometry (1:1.2 amine:acid) .
Q. What computational methods are employed to predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) : Predicts binding affinity (∆G ≤ -8 kcal/mol) to targets like EGFR or tubulin. Key steps:
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration) or structural analogs. Mitigation approaches:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays; control for solvent (DMSO ≤1% v/v) .
- SAR studies : Compare substituent effects (e.g., 2-hydroxyphenyl vs. 4-methoxyphenyl on MAO-B inhibition) .
- Meta-analysis : Pool data from >10 studies to identify outliers and consensus trends .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
- Methodological Answer : Solubility variations (e.g., 0.1 mg/mL in water vs. 5 mg/mL in DMSO) stem from:
- Crystallinity : Amorphous vs. crystalline forms (confirmed by PXRD) .
- pH-dependent ionization : The phenolic -OH (pKa ~9.5) increases solubility in alkaline buffers .
Resolution : Use standardized solubility protocols (e.g., shake-flask method at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
